molecular formula C29H34O16 B190372 Ombuoside CAS No. 20188-85-6

Ombuoside

Cat. No. B190372
CAS RN: 20188-85-6
M. Wt: 638.6 g/mol
InChI Key: JUIYKRQGQJORHH-BDAFLREQSA-N
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Description

Ombuoside is a glycoside isolated from Gynostemma pentaphyllum . It has antimicrobial activity against several strains of gram-positive and gram-negative bacteria and the yeast Candida albicans . It also has antioxidant effects by scavenging free radicals and ROS .


Synthesis Analysis

Ombuoside can be isolated and purified from the crude extraction by High-Speed Counter-current Chromatography (HSCCC) with a two-phase solvent system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) in a single run . A 210 mg quantity of the crude extract containing 2.16% ombuoside was loaded, yielding 3.9 mg of ombuoside at 96.7% purity .


Molecular Structure Analysis

Ombuoside has a molecular weight of 638.57 and a formula of C29H34O16 . It contains a total of 83 bonds; 49 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 6 hydroxyl groups, 2 aromatic hydroxyls, and 6 secondary alcohols .


Physical And Chemical Properties Analysis

Ombuoside is a solid substance with a white to light yellow color . It has a density of 1.7±0.1 g/cm3, a boiling point of 947.6±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has a molar refractivity of 147.8±0.4 cm3, 16 H bond acceptors, 8 H bond donors, 8 freely rotating bonds, and a polar surface area of 244 Å2 .

Scientific Research Applications

Neuroprotective Properties

Ombuoside, a compound found in Gynostemma pentaphyllum, has shown potential in protecting PC12 cells from L-DOPA-induced neurotoxicity. This study demonstrated that ombuoside can significantly inhibit decreases in cell viability caused by L-DOPA. It also reduces sustained phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinase (JNK1/2), which are associated with neurotoxicity. Additionally, ombuoside was found to restore superoxide dismutase (SOD) activity, an enzyme important in mitigating oxidative stress in neurons (Davaasambuu et al., 2018).

Extraction and Purification for Research

A method for the separation and purification of ombuoside from Gynostemma pentaphyllum using microwave-assisted extraction and high-speed counter-current chromatography was developed. This method optimized various extraction conditions and achieved a high purity of ombuoside, which is crucial for detailed scientific investigations. The purified ombuoside exhibited strong antioxidant activities, indicating its potential for further pharmacological studies (Jiang et al., 2017).

Antimicrobial Activity

Ombuoside has been identified in Stevia triflora and has demonstrated moderate antimicrobial activity. It was effective against various strains of bacteria and the yeast Candida albicans. This finding suggests that the compound's free hydroxyl groups might be crucial for its antimicrobial properties, offering avenues for the development of new antibacterial and antifungal agents (Amaro-Luis et al., 1997).

Antioxidant Activities

In a study focusing on the methanol extract of Ebenus pinnata, ombuoside was isolated and identified. This compound, along with others, showed significant antioxidant activity in various assays. Such properties highlight its potential role in combating oxidative stress-related diseases (Abreu et al., 2007).

properties

CAS RN

20188-85-6

Product Name

Ombuoside

Molecular Formula

C29H34O16

Molecular Weight

638.6 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1

InChI Key

JUIYKRQGQJORHH-BDAFLREQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O

Other CAS RN

64527-08-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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